NBD-PE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

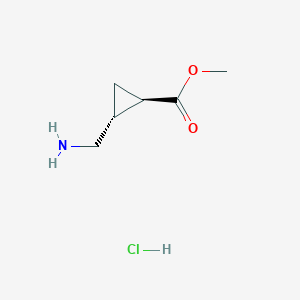

N- (7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, commonly known as NBD-PE, is a fluorescently labeled phospholipid. It is widely used in biochemical and biophysical research due to its unique fluorescence properties. The compound consists of a phosphoethanolamine headgroup labeled with a nitrobenzoxadiazole (NBD) fluorophore, which exhibits environmental sensitivity and high reactivity towards amines and biothiols .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of NBD-PE typically involves the conjugation of the NBD fluorophore to the phosphoethanolamine headgroup. This can be achieved through a series of chemical reactions, including the nitration of benzoxadiazole followed by the attachment of the resulting NBD group to the phosphoethanolamine. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated chemical reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The production typically includes steps such as purification through chromatography and verification of the chemical structure using spectroscopic techniques .

Análisis De Reacciones Químicas

Types of Reactions

NBD-PE undergoes various chemical reactions, including:

Oxidation: The NBD group can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: Reduction reactions can alter the electronic structure of the NBD group, affecting its fluorescence.

Substitution: The NBD group can participate in nucleophilic substitution reactions, particularly with amines and thiols.

Common Reagents and Conditions

Common reagents used in these reactions include dithionite for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .

Major Products

The major products formed from these reactions include modified this compound derivatives with altered fluorescence properties. These derivatives are often used in further biochemical assays and studies .

Aplicaciones Científicas De Investigación

NBD-PE is extensively used in scientific research due to its unique fluorescence properties. Some of its applications include:

Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.

Biology: Employed in cell biology to label and track membrane components and to study protein-lipid interactions.

Medicine: Utilized in diagnostic assays to detect specific biomolecules and to monitor cellular processes.

Industry: Applied in the development of biosensors and in the quality control of pharmaceutical products

Mecanismo De Acción

The mechanism of action of NBD-PE involves its incorporation into lipid bilayers, where it serves as a fluorescent marker. The NBD fluorophore exhibits changes in fluorescence intensity and wavelength based on its local environment, allowing researchers to monitor membrane dynamics and interactions. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane organization and signal transduction .

Comparación Con Compuestos Similares

Similar Compounds

NBD-phosphatidylcholine (NBD-PC): Similar to NBD-PE but with a phosphatidylcholine headgroup.

NBD-phosphatidylserine (NBD-PS): Contains a phosphatidylserine headgroup.

NBD-sphingomyelin (NBD-SM): Features a sphingomyelin headgroup.

Uniqueness of this compound

This compound is unique due to its specific headgroup, which allows it to interact differently with membrane components compared to other NBD-labeled lipids. Its environmental sensitivity and high reactivity towards amines and biothiols make it particularly useful for studying membrane dynamics and protein-lipid interactions .

Propiedades

Número CAS |

178119-00-1 |

|---|---|

Fórmula molecular |

C49H90N5O11P |

Peso molecular |

956.24 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.